molecular formula C13H17N3O6 B13797341 2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate CAS No. 73758-36-8

2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate

Cat. No.: B13797341
CAS No.: 73758-36-8
M. Wt: 311.29 g/mol
InChI Key: OMLPCLNQAATCEG-UHFFFAOYSA-N
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Description

2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate is a chemical compound with the molecular formula C13H17N3O6. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by its unique structure, which includes a sec-butyl group, dinitrophenyl group, and an ethylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate typically involves the reaction of 2-sec-butyl-4,6-dinitrophenol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways.

Mechanism of Action

The mechanism of action of 2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate involves the inhibition of specific enzymes or biological pathways. The compound interacts with molecular targets, such as enzymes involved in metabolic processes, leading to the disruption of normal cellular functions. The dinitrophenyl group plays a crucial role in the compound’s activity, as it can form strong interactions with enzyme active sites.

Comparison with Similar Compounds

Similar Compounds

    2-sec-Butyl-4,6-dinitrophenol: A related compound with similar structural features but lacking the ethylcarbamate moiety.

    4,6-Dinitro-o-cresol: Another dinitrophenyl compound with different substituents.

    2,4-Dinitrophenol: A well-known compound with similar nitro groups but different overall structure.

Uniqueness

2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate is unique due to the presence of the ethylcarbamate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dinitrophenyl compounds and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

73758-36-8

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

(2-butan-2-yl-4,6-dinitrophenyl) N-ethylcarbamate

InChI

InChI=1S/C13H17N3O6/c1-4-8(3)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14-5-2/h6-8H,4-5H2,1-3H3,(H,14,17)

InChI Key

OMLPCLNQAATCEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)NCC

Origin of Product

United States

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